molecular formula C11H11BO3 B13448962 (7-Methoxynaphthalen-1-YL)boronic acid

(7-Methoxynaphthalen-1-YL)boronic acid

Cat. No.: B13448962
M. Wt: 202.02 g/mol
InChI Key: XRJJXKPCHABISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methoxynaphthalen-1-YL)boronic acid is an organic compound with the molecular formula C11H11BO3. It is a boronic acid derivative of naphthalene, characterized by the presence of a methoxy group at the 7th position of the naphthalene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(7-Methoxynaphthalen-1-YL)boronic acid can be synthesized through several methods. One common approach involves the borylation of 7-methoxynaphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxynaphthalen-1-YL)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used cross-coupling reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Chan-Lam Coupling: In this reaction, the boronic acid reacts with an amine or alcohol in the presence of a copper catalyst to form a carbon-nitrogen or carbon-oxygen bond.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.

    Solvents: Common solvents include toluene, ethanol, and dichloromethane.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Amines and Alcohols: Formed through Chan-Lam coupling.

    Quinones and Dihydro Derivatives: Formed through oxidation and reduction reactions.

Scientific Research Applications

(7-Methoxynaphthalen-1-YL)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of (7-Methoxynaphthalen-1-YL)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • (7-Methoxy-2-naphthyl)boronic acid
  • (2-Methoxy-1-naphthalenyl)boronic acid
  • (6-Methoxy-2-naphthalenyl)boronic acid

Uniqueness

(7-Methoxynaphthalen-1-YL)boronic acid is unique due to the specific position of the methoxy group on the naphthalene ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to differences in the electronic and steric properties of the compound, making it suitable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C11H11BO3

Molecular Weight

202.02 g/mol

IUPAC Name

(7-methoxynaphthalen-1-yl)boronic acid

InChI

InChI=1S/C11H11BO3/c1-15-9-6-5-8-3-2-4-11(12(13)14)10(8)7-9/h2-7,13-14H,1H3

InChI Key

XRJJXKPCHABISP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=C(C=CC2=CC=C1)OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.